molecular formula C17H17N3O3S B12172474 N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B12172474
M. Wt: 343.4 g/mol
InChI Key: AAVSKRKNVGSXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the 4-methoxybenzyl group: This step can involve the alkylation of an amine with 4-methoxybenzyl chloride or bromide under basic conditions.

    Formation of the propanamide linkage: The final step involves the amidation of the intermediate with a suitable carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine or other functional groups under appropriate conditions.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be used.

Major Products Formed

    Oxidation: Products may include 4-hydroxybenzyl derivatives or carbonyl compounds.

    Reduction: Products may include amines or other reduced derivatives of the oxadiazole ring.

    Substitution: Products may include substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(4-methoxybenzyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the combination of its functional groups and the presence of the thiophene ring, which may impart specific electronic properties and reactivity that are distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H17N3O3S/c1-22-13-6-4-12(5-7-13)11-18-15(21)8-9-16-19-17(20-23-16)14-3-2-10-24-14/h2-7,10H,8-9,11H2,1H3,(H,18,21)

InChI Key

AAVSKRKNVGSXGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.